molecular formula C19H15NO2 B10973571 N-(2-phenoxyphenyl)benzamide CAS No. 2770-15-2

N-(2-phenoxyphenyl)benzamide

Cat. No.: B10973571
CAS No.: 2770-15-2
M. Wt: 289.3 g/mol
InChI Key: YHAAAWMTEKLUJM-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)benzamide is an organic compound with the molecular formula C19H15NO2 It is characterized by a benzamide group attached to a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenoxyphenyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-phenoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-phenoxyphenyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxyphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

2770-15-2

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H15NO2/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-14H,(H,20,21)

InChI Key

YHAAAWMTEKLUJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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